molecular formula C14H21NO3 B13845515 tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate

tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate

Cat. No.: B13845515
M. Wt: 251.32 g/mol
InChI Key: OMJQSQBOMLKELF-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate functional group. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed at room temperature to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-aminoethyl)carbamate
  • Tert-butyl N-(3-hydroxypropyl)carbamate
  • Tert-butyl N-(4-methoxybenzyl)carbamate

Uniqueness

Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective reactivity and stability are required .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-8-11-6-5-7-12(10-11)17-4/h5-7,10H,8-9H2,1-4H3,(H,15,16)

InChI Key

OMJQSQBOMLKELF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)OC

Origin of Product

United States

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